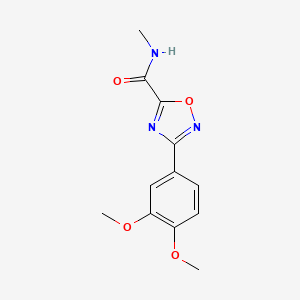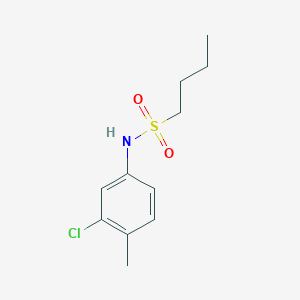
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as TAK-242, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. It was first identified as a selective Toll-like receptor 4 (TLR4) inhibitor and has since been studied for its anti-inflammatory and anti-tumor properties.
作用機序
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide acts as a selective inhibitor of TLR4 by binding to the intracellular domain of the receptor and preventing its activation by ligands such as lipopolysaccharide (LPS). This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also has anti-tumor effects by inhibiting the growth and metastasis of cancer cells.
実験室実験の利点と制限
One of the advantages of using N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for TLR4. This allows researchers to study the effects of TLR4 activation and inhibition without the confounding effects of other receptors. However, N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
将来の方向性
There are several future directions for the study of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of research is the development of more potent and selective TLR4 inhibitors for use in clinical settings. Another area of research is the investigation of the role of TLR4 in other diseases, such as Alzheimer's disease and diabetes. Additionally, the combination of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide with other therapies, such as immunotherapy and targeted therapy, is an area of interest for improving the effectiveness of cancer treatment.
合成法
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves several steps, including the condensation of 5-tert-butyl-2-methoxybenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine, followed by the addition of a carboxylic acid and subsequent cyclization to form the pyrazole ring. The final step involves the introduction of the amide group to yield N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide.
科学的研究の応用
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, cancer, and autoimmune disorders. In sepsis, N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activation of TLR4, which plays a critical role in the inflammatory response. This inhibition can reduce the production of pro-inflammatory cytokines and improve survival rates in animal models of sepsis.
In cancer, N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its anti-tumor properties. TLR4 is overexpressed in many types of cancer cells and has been linked to tumor growth and metastasis. By inhibiting TLR4, N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can reduce tumor growth and improve the effectiveness of chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)11-6-7-14(21-5)12(10-11)18-15(20)13-8-9-17-19(13)4/h6-10H,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIVFKYGEVGHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5400568.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5400570.png)

![2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5400586.png)
![3-methyl-7-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5400592.png)
![4-butoxy-N-(1-{[(3-hydroxypropyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5400612.png)
![1-(cyclopent-2-en-1-ylacetyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5400614.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(4-methyl-1,4-diazepan-1-yl)nicotinamide](/img/structure/B5400622.png)
![4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5400624.png)

![methyl 4-methoxy-3-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]benzoate](/img/structure/B5400650.png)

![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5400663.png)
![2-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5400668.png)